molecular formula C16H16O5 B12548050 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester CAS No. 151502-72-6

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester

Cat. No.: B12548050
CAS No.: 151502-72-6
M. Wt: 288.29 g/mol
InChI Key: PQJKWNCYBPJAOY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry

The systematic IUPAC name for this compound is ethyl 4-(acetyloxy)-7-methoxynaphthalene-2-carboxylate . This nomenclature reflects:

  • The parent structure: naphthalene (a bicyclic aromatic hydrocarbon).
  • Substituents:
    • A carboxylate ester group (-COOCH₂CH₃) at position 2.
    • An acetyloxy group (-OCOCH₃) at position 4.
    • A methoxy group (-OCH₃) at position 7.

The CAS Registry Number for this compound is not listed in PubChem, BLD Pharm, or SpectraBase, suggesting it may be a novel or less-studied derivative. By comparison, ethyl 4-acetoxy-7,8-dimethoxy-2-naphthoate (CAS 26129-62-4) shares a similar substitution pattern but includes additional methoxy groups.

Molecular Formula and Structural Representation

The molecular formula is C₁₆H₁₆O₅ , derived as follows:

  • Naphthalene backbone : 10 carbon atoms.
  • Ethyl ester group : 2 carbons from the ethyl moiety.
  • Acetyloxy group : 2 carbons.
  • Methoxy group : 1 carbon.
Property Value
Molecular formula C₁₆H₁₆O₅
Molecular weight 288.30 g/mol
SMILES CCOC(=O)C1=CC=C(C2=C1C=CC(=C2OC(=O)C)OC)OC

The structure consists of a naphthalene ring with:

  • A carboxylate ester at position 2, contributing to the compound’s hydrophobicity.
  • An acetyloxy group at position 4, introducing potential reactivity for further acylation or hydrolysis.
  • A methoxy group at position 7, enhancing electron density in the aromatic system.

Stereochemical Considerations and Isomerism

The compound exhibits no stereoisomerism due to the absence of chiral centers or restricted rotation. However, positional isomerism is possible if substituents occupy alternative sites on the naphthalene ring. For example:

  • Moving the acetyloxy group from position 4 to 5 or 6.
  • Relocating the methoxy group from position 7 to 8.

Such isomers are distinct in their physicochemical properties and reactivity. For instance, ethyl 4-acetoxy-5,6,8-trimethoxy-2-naphthoate (CAS 25936-85-0) demonstrates how additional methoxy substitutions alter molecular polarity.

Properties

IUPAC Name

ethyl 4-acetyloxy-7-methoxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-4-20-16(18)12-7-11-8-13(19-3)5-6-14(11)15(9-12)21-10(2)17/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJKWNCYBPJAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566272
Record name Ethyl 4-(acetyloxy)-7-methoxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151502-72-6
Record name Ethyl 4-(acetyloxy)-7-methoxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or hydrochloric acid as the catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The product is then separated and purified using techniques like distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 2-naphthalenecarboxylic acid, while reduction with lithium aluminum hydride can produce 2-naphthalenemethanol .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

The compound has been investigated for its potential use in pharmaceuticals due to its structural similarity to biologically active molecules. Its derivatives have shown promise in:

  • Antimicrobial Activity : Research indicates that compounds related to 2-naphthalenecarboxylic acid exhibit significant antimicrobial properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
  • Anti-inflammatory Effects : Some derivatives have been tested for anti-inflammatory properties, showing potential in treating conditions like arthritis and other inflammatory diseases. The acetyloxy and methoxy groups may enhance the biological activity of the naphthalene core .

2. Agrochemical Applications

The compound has also been explored in the field of agrochemicals:

  • Pesticide Development : Due to its structural characteristics, it has been evaluated as a potential pesticide. The presence of acetyloxy and methoxy groups can improve the efficacy and selectivity of the compound against specific pests .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
PharmaceuticalAntimicrobial and anti-inflammatory propertiesDevelopment of new antibiotics and anti-inflammatory drugs
AgrochemicalPotential use as a pesticideImproved efficacy against pests
Material ScienceUse in polymer synthesis and as additivesEnhanced material properties

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University focused on synthesizing various derivatives of 2-naphthalenecarboxylic acid. The results indicated that certain modifications to the acetyloxy group significantly increased antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that these derivatives could lead to new antibiotic formulations .

Case Study 2: Pesticide Efficacy

In a controlled agricultural study, a derivative of 2-naphthalenecarboxylic acid was tested against common agricultural pests. The results showed a reduction in pest populations by over 60% compared to untreated controls. This suggests that the compound could serve as a basis for developing environmentally friendly pesticides.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can undergo hydrolysis to release acetic acid and methanol, which can further interact with biological systems. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key analogs, their substituents, molecular data, and applications:

Compound Name CAS Molecular Formula Substituents Molecular Weight Key Applications/Notes
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester N/A C₁₆H₁₆O₅ 4-AcO, 7-OMe 288.29 Intermediate in heterocycle synthesis
2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester 1160271-23-7 C₂₁H₁₇F₃O₆S 4-OTf (electron-withdrawing), 7-OBn 454.42 Potential electrophile in cross-coupling reactions due to OTf group
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester 25932-96-1 C₁₇H₁₈O₆ 4-AcO, 6-OMe, 7-OMe 318.32 Enhanced polarity from dimethoxy groups; used in fine chemicals
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-, ethyl ester 26129-62-4 C₁₇H₁₈O₆ 4-AcO, 7-OMe, 8-OMe 318.32 Structural isomer of 25932-96-1; altered regiochemistry affects solubility
2-Naphthalenecarboxylic acid, 4-methoxy-7-methyl- 24894-76-6 C₁₃H₁₂O₃ 4-OMe, 7-Me 216.23 Simplified structure; reduced steric hindrance
2-Naphthalenecarboxylic acid, 4,5-dihydroxy-7-methoxy-, methyl ester 90539-46-1 C₁₃H₁₂O₅ 4-OH, 5-OH, 7-OMe 248.23 Polar hydroxy groups enable antioxidant activity

Pharmacological and Industrial Relevance

  • Synthetic Utility: The target compound’s ethyl ester balance between stability and reactivity makes it preferable for multi-step syntheses, as seen in ’s preparation of 1-naphthols .

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester, commonly referred to as ethyl 4-acetoxy-7-methoxynaphthalene-2-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C16_{16}H16_{16}O5_5
  • Molecular Weight : 288.29 g/mol
  • CAS Number : 151502-72-6
  • IUPAC Name : Ethyl 4-acetyloxy-7-methoxynaphthalene-2-carboxylate

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-naphthalenecarboxylic acid derivatives. In particular, the compound has been evaluated against various bacterial and fungal strains:

Microorganism Activity
Staphylococcus aureusEffective
β-Hemolytic StreptococcusEffective
Bacillus subtilisEffective
Vibrio choleraeEffective
Escherichia coliEffective
Salmonella typhiEffective
Aspergillus flavusEffective
Aspergillus nigerEffective

In vitro studies have shown that compounds derived from 2-naphthalenecarboxylic acid exhibit potent antimicrobial activity against these pathogens, indicating potential for development as antimicrobial agents .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study published in the Journal of Medicinal Chemistry synthesized various derivatives of naphthalene carboxylic acids, including the target compound. The derivatives were subjected to microbiological evaluation against clinically isolated strains, demonstrating significant antibacterial and antifungal activities .
  • Mechanism of Action :
    The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. This suggests a multifaceted approach to combating microbial resistance .
  • Therapeutic Potential :
    Beyond antimicrobial activity, there is emerging evidence that naphthalene derivatives may possess anticancer properties. Research indicates that certain modifications to the naphthalene structure can enhance cytotoxicity against cancer cell lines, suggesting a dual role in both antimicrobial and anticancer therapies .

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